Succinic acid diphenylmethylene hydrazide

Description

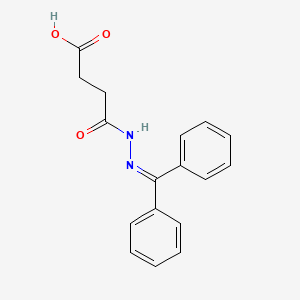

Structure

3D Structure

Properties

IUPAC Name |

4-(2-benzhydrylidenehydrazinyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c20-15(11-12-16(21)22)18-19-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYBYFDICQTHBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC(=O)CCC(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103526-97-2 | |

| Record name | Butanedioic acid, 1-[2-(diphenylmethylene)hydrazide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103526-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butenedioic acid, mono((diphenylmethylene)hydrazide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103526972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for Succinic Acid Diphenylmethylene Hydrazide and Analogous Compounds

Strategies for the Construction of the Hydrazide Linkage

The formation of the acylhydrazide group (–C(=O)NHNH–) is the foundational step in synthesizing the target molecule. This is typically achieved by reacting a carboxylic acid derivative with a hydrazine (B178648) source.

The most common method for preparing carboxylic acid hydrazides is the hydrazinolysis of esters using hydrazine hydrate (B1144303), often in an alcoholic solvent like ethanol (B145695). researchgate.net For dicarboxylic acids like succinic acid, this reaction can yield the corresponding dihydrazide, succinic acid dihydrazide. researchgate.net The reaction involves the nucleophilic attack of hydrazine on the carbonyl carbon of the succinic acid derivative.

Several derivatives of succinic acid can serve as starting materials:

Succinic Acid: Direct reaction with hydrazine hydrate is possible. Studies have shown that the hydrazinolysis of succinic acid can be performed in an aqueous medium at elevated temperatures (e.g., 90°C) to produce succinyldihydrazide with yields between 61–93%. researchgate.net

Succinic Acid Esters: Diesters of succinic acid, such as diethyl succinate, readily react with hydrazine hydrate, usually under reflux in ethanol, to form the dihydrazide. researchgate.net This is a standard and efficient method.

Succinic Anhydride (B1165640): As a reactive derivative of succinic acid, the anhydride can be opened by hydrazine to form the corresponding hydrazide. mdpi.com The reaction of succinic anhydride with hydrazine can be a versatile route to N-substituted succinimides and related hydrazide structures. mdpi.com

A continuous flow process has also been developed for the synthesis of acid hydrazides from carboxylic acids, demonstrating scalability and high yields (65-91%) for various diacids. acs.orgosti.gov For example, adipic dihydrazide was synthesized with a 91% yield from adipic acid and hydrazine hydrate in methanol. osti.gov

Table 1: Comparison of Precursors for Succinohydrazide Synthesis

| Precursor | Reagent | Typical Conditions | Notes |

| Succinic Acid | Hydrazine Hydrate | Aqueous medium, 90°C, 3h | Can be catalyzed by anion-exchange resins to achieve yields up to 93%. researchgate.net |

| Diethyl Succinate | Hydrazine Hydrate | Refluxing ethanol | Standard laboratory procedure for preparing dihydrazides from diesters. researchgate.net |

| Succinic Anhydride | Hydrazine Hydrate | Various solvents | The reaction can lead to different products depending on the stoichiometry and conditions. mdpi.com |

The diphenylmethylene group is introduced through the formation of a hydrazone. Hydrazones are compounds characterized by the C=N-NH-R structure and are typically synthesized via the condensation reaction of a hydrazide with an aldehyde or a ketone. mdpi.comresearchgate.net In the case of succinic acid diphenylmethylene hydrazide, the precursor is a succinohydrazide derivative which is reacted with benzophenone (B1666685) (diphenylmethanone).

This reaction is a classic condensation, where the nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of benzophenone. wikipedia.org A molecule of water is eliminated, forming the stable C=N double bond of the hydrazone, also known as an azomethine group. researchgate.netnih.gov The reaction is often carried out by heating the reactants in a suitable solvent, such as ethanol. mdpi.com The presence of an acid catalyst can accelerate the reaction. nih.govderpharmachemica.com

The general scheme for this reaction is as follows: Succinic Hydrazide Derivative + Benzophenone ⇌ this compound + Water

This method is highly versatile and is used to prepare a wide array of hydrazone derivatives. nih.govnih.gov

Multistep Synthetic Pathways Towards this compound

A plausible two-step synthesis is outlined below:

Synthesis of Succinic Acid Dihydrazide: Succinic acid or its diester is reacted with an excess of hydrazine hydrate in a solvent like ethanol under reflux. After the reaction is complete, the product, succinic acid dihydrazide, often crystallizes upon cooling and can be isolated by filtration. researchgate.netosti.gov

Condensation with Benzophenone: The isolated succinic acid dihydrazide is then dissolved in a suitable solvent (e.g., ethanol) and reacted with benzophenone. The reaction mixture is typically heated, often with a catalytic amount of acid, to drive the condensation. nih.govlew.ro Depending on the stoichiometry, one or both hydrazide groups can react with benzophenone. To produce N'-(diphenylmethylene)succinohydrazide, a controlled ratio of reactants would be necessary. The synthesis of 2-diphenylmethylene-succinic-acid-dihydrazide has been specifically reported in the literature, confirming this general pathway. nih.gov

This multistep approach is common for creating more complex hydrazone structures, where the hydrazide is first synthesized and then reacted with various carbonyl compounds to generate a library of derivatives. nih.govnih.gov

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield, minimizing reaction time, and improving the purity of the final product. Key parameters include the choice of solvent and the use of catalysts.

The choice of solvent is critical in hydrazone synthesis as it can influence reactant solubility, reaction rate, and the position of the reaction equilibrium. youtube.com Most hydrazone syntheses are performed in organic solvents. mdpi.com

Alcohols (Ethanol, Methanol): These are the most commonly used solvents. mdpi.comnih.gov They are effective at dissolving both the hydrazide precursors and the carbonyl compounds. Reactions are often conducted under reflux in ethanol. lew.ro

Other Solvents: Solvents like butanol, tetrahydrofuran (B95107) (THF), and dioxane have also been reported for the synthesis of various hydrazides and hydrazones. mdpi.comnih.gov

Green Chemistry Approaches: In an effort to develop more environmentally friendly methods, some syntheses are performed using mechanochemical (grinding) techniques or solid-state melt reactions, which can reduce or eliminate the need for solvents. rsc.orgmdpi.com

The solvent can also affect the structural properties of the product; for example, the use of glycerol (B35011) in solutions has been shown to modulate the structural heterogeneity of molecules. nih.gov

Table 2: Solvents Used in the Synthesis of Hydrazones and Hydrazides

| Solvent | Reaction Step | Typical Conditions | Reference(s) |

| Ethanol | Hydrazone Formation | Reflux or room temperature, often with acid catalyst | mdpi.comnih.govlew.ro |

| Methanol | Hydrazide/Hydrazone Formation | Room temperature or heating | osti.govnih.govnih.gov |

| Dioxane | Hydrazide/Hydrazone Formation | Heating | nih.govrsc.org |

| Water | Hydrazide Formation | 90°C | researchgate.netscielo.org.za |

| Solvent-free | Hydrazone Formation | Mechanical grinding | rsc.orgmdpi.com |

Catalysts are frequently employed to increase the rate of both hydrazide and hydrazone formation.

For the initial hydrazide synthesis, particularly from the parent carboxylic acid, catalysts can be essential.

Anion-Exchange Resins: In the hydrazinolysis of succinic acid, anion-exchange resins have been shown to be effective catalysts, with one study reporting a 93% yield of succinyldihydrazide. researchgate.net

Mineral Acids: Sulfuric acid is commonly used as a catalyst for the initial esterification of a carboxylic acid, which is then followed by hydrazinolysis. osti.govrjptonline.org

Metal Catalysts: Zinc chloride (ZnCl₂) has been reported to catalyze the direct formation of amide bonds from carboxylic acids and hydrazines, offering a direct route that avoids pre-activation of the acid. rsc.org

For the subsequent condensation step to form the hydrazone, acid catalysis is very common.

Organic Acids: Glacial acetic acid is a frequently used catalyst that can significantly shorten reaction times. mdpi.comnih.gov

Mineral Acids: Concentrated hydrochloric acid (HCl) is also an effective catalyst for the condensation of hydrazides with aldehydes or ketones. nih.govderpharmachemica.com

Organocatalysts: L-proline has been successfully used as an efficient and reusable organocatalyst for synthesizing hydrazide derivatives, often under solvent-free grinding conditions. mdpi.com

Table 3: Catalysts in Hydrazide and Hydrazone Synthesis

| Catalyst | Reaction Step | Effect | Reference(s) |

| Anion-Exchange Resin | Hydrazide Formation | Increases yield significantly (up to 93%) | researchgate.net |

| Sulfuric Acid (H₂SO₄) | Esterification (precursor step) | Standard catalyst for ester formation | osti.govrjptonline.org |

| Acetic Acid (CH₃COOH) | Hydrazone Formation | Accelerates condensation reaction | mdpi.comnih.gov |

| Hydrochloric Acid (HCl) | Hydrazone Formation | Effective catalyst, shortens reaction time | nih.govderpharmachemica.com |

| L-Proline | Hydrazone Formation | Efficient organocatalyst, works under green conditions | mdpi.com |

| Zinc Chloride (ZnCl₂) | Hydrazide Formation | Catalyzes direct reaction of acid and hydrazine | rsc.org |

Temperature and Pressure Influence on Reaction Kinetics and Selectivity

The formation of hydrazides and hydrazones is significantly influenced by reaction conditions, with temperature and pressure playing pivotal roles in dictating the reaction rate (kinetics) and the preferential formation of the desired product over side products (selectivity).

Temperature Effects:

The synthesis of hydrazides, typically from esters or acid anhydrides with hydrazine, is an endothermic and often reversible reaction. researchgate.net Consequently, an increase in temperature generally leads to a higher reaction rate and a greater conversion of reactants to products. For instance, in the synthesis of hydrazides from esters and hydrazine hydrate, refluxing the reaction mixture is a common practice to drive the reaction towards completion. google.com Studies on the synthesis of hydrazodicarbonamide have shown that controlling the temperature is crucial for measuring and calculating reaction rate constants. semanticscholar.orgresearchgate.net

Pressure Effects:

The influence of pressure on the synthesis of hydrazides and hydrazones is less commonly studied under conventional conditions, as these reactions are typically carried out at atmospheric pressure. However, the use of high hydrostatic pressure (HHP) has emerged as a green and efficient method for synthesizing hydrazones. nih.gov HHP can significantly accelerate reactions by promoting the formation of a more compact transition state. chinesechemsoc.org

A key advantage of HHP is the ability to conduct syntheses at or near room temperature and without the need for catalysts or solvents, which aligns with the principles of green chemistry. nih.gov In the synthesis of diaryl-hydrazones, HHP has been shown to produce nearly quantitative yields. nih.gov This approach could be particularly beneficial for the synthesis of this compound, potentially offering high yields and purity while minimizing the environmental impact. The use of pressure cycling, which involves repeated application and release of high pressure, has been found to be particularly effective in activating these reactions. nih.gov

The following table summarizes the general effects of temperature and pressure on hydrazide and hydrazone synthesis, which can be extrapolated to the synthesis of this compound.

| Parameter | Effect on Reaction Kinetics | Effect on Selectivity | Notes |

| Temperature | Increases reaction rate with increasing temperature. | Can be optimized for desired product; excessively high temperatures may lead to degradation or side reactions. | The hydrolysis of acetone (B3395972) azine to form hydrazine hydrate is endothermic, and the equilibrium constant increases with temperature. researchgate.net |

| Pressure (High) | Significantly accelerates reaction rates, even at ambient temperature. | Can improve selectivity by favoring the formation of the most compact transition state. | High hydrostatic pressure has been used for the solvent- and catalyst-free synthesis of hydrazones in high yields. nih.gov |

Novel Synthetic Approaches and Sustainable Chemical Synthesis for this compound

In recent years, there has been a significant shift towards the development of novel and sustainable synthetic methods in organic chemistry. These approaches aim to reduce waste, minimize energy consumption, and use environmentally benign reagents and solvents. Several of these green methodologies can be applied to the synthesis of this compound.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govjaptronline.comjaptronline.comresearchgate.net In the synthesis of hydrazides, microwave-assisted methods have been shown to dramatically reduce reaction times from hours to minutes, often with improved yields compared to conventional heating. japtronline.comjaptronline.comresearchgate.net For example, the synthesis of N-phenylsuccinimide from aniline (B41778) and succinic anhydride can be achieved in just four minutes in a domestic microwave oven. nih.gov A one-pot, solvent-free microwave-assisted synthesis of hippuric hydrazones has also been reported. ajgreenchem.comminarjournal.com

A plausible microwave-assisted synthesis of this compound could involve the reaction of succinic anhydride with diphenylmethanone hydrazone under solvent-free conditions or in a high-boiling point green solvent. This approach would likely offer significant advantages in terms of reaction time and energy efficiency.

Organocatalysis:

Organocatalysis, the use of small organic molecules as catalysts, has become a major area of research in green chemistry. mdpi.com L-proline, a naturally occurring amino acid, has been effectively used as an organocatalyst for the synthesis of hydrazide derivatives. mdpi.com This method offers mild reaction conditions, high yields, and the potential for catalyst recycling. mdpi.com The synthesis can often be carried out using a grinding technique, which is a solvent-free method. mdpi.com Other organocatalysts, such as 2-aminophenols and 2-(aminomethyl)benzimidazoles, have also been shown to be effective in promoting hydrazone formation at neutral pH. acs.org Pyrrolidine has been demonstrated to be an excellent catalyst for the synthesis of substituted hydrazones. acs.org

For the synthesis of this compound, an L-proline catalyzed reaction between succinic anhydride and diphenylmethanone hydrazone, potentially under solvent-free grinding conditions, represents a promising green synthetic route.

Continuous Flow Synthesis:

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. osti.gov A continuous flow process for the synthesis of acid hydrazides from carboxylic acids has been developed, demonstrating high yields and short residence times. osti.gov This methodology could be adapted for the large-scale production of this compound. The process typically involves the in-situ formation of an ester followed by reaction with hydrazine hydrate in a continuous stream.

The table below provides a comparative overview of conventional and novel sustainable methods applicable to the synthesis of hydrazides and hydrazones.

| Synthetic Method | Description | Advantages for this compound Synthesis |

| Conventional Heating | Typically involves refluxing reactants in an organic solvent for several hours. | Well-established and widely used. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture. nih.govjaptronline.comjaptronline.comresearchgate.net | Drastically reduced reaction times, often higher yields, and potential for solvent-free conditions. ajgreenchem.comminarjournal.com |

| Organocatalysis | Employs small, non-toxic organic molecules as catalysts. mdpi.com | Mild reaction conditions, high selectivity, use of environmentally benign catalysts, and potential for solvent-free methods (grinding). mdpi.comacs.org |

| High-Pressure Synthesis | Reactions are carried out under high hydrostatic pressure, often without solvent or catalyst. nih.gov | High yields, high purity, and environmentally friendly (solvent- and catalyst-free). nih.gov |

| Continuous Flow Synthesis | Reactants are continuously pumped through a reactor. osti.gov | Enhanced safety, precise control over reaction parameters, and scalability. osti.gov |

Advanced Structural Elucidation and Spectroscopic Characterization of Succinic Acid Diphenylmethylene Hydrazide

Single-Crystal X-ray Diffraction Studies of Succinic Acid Diphenylmethylene Hydrazide

Comprehensive single-crystal X-ray diffraction analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the molecular structure, conformation, and intermolecular interactions of this compound.

Molecular Conformation and Torsional Analysis

Without experimental data, a detailed discussion of the molecular conformation and the specific torsional angles that define the shape of the molecule is not possible. Such an analysis would typically involve an examination of the dihedral angles along the succinic acid backbone and at the junction of the hydrazide and diphenylmethylene moieties.

Crystal Packing and Supramolecular Assembly (e.g., Hydrogen Bonding Networks)

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by intermolecular forces. A key aspect of this is the supramolecular assembly, which is often directed by hydrogen bonding. An analysis of the crystal structure would reveal the specific hydrogen bonding networks, which are crucial for the stability of the crystal.

Crystallographic System and Space Group Determination

The crystallographic system and space group are fundamental properties of a crystalline solid, describing the symmetry of the unit cell and the arrangement of molecules within it. This information is a primary result of single-crystal X-ray diffraction experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. High-resolution ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom in this compound.

High-Resolution ¹H and ¹³C NMR Spectral Assignment and Interpretation

A complete assignment of the ¹H and ¹³C NMR spectra would involve attributing each signal to a specific atom within the molecule. This would confirm the connectivity of the atoms and provide insights into the electronic environment of the different functional groups. The chemical shifts, coupling constants, and signal multiplicities would all contribute to a comprehensive structural interpretation.

In the absence of experimentally obtained spectra, a reliable assignment and interpretation cannot be performed.

Investigation of Tautomeric Forms in Solution via NMR Techniques

There is no specific information available in the reviewed scientific literature regarding the investigation of tautomeric forms of this compound in solution using NMR techniques. Hydrazones can potentially exist in equilibrium with other tautomeric forms, such as azo or enehydrazine forms, and NMR spectroscopy is a principal method for studying such equilibria. However, studies detailing the chemical shifts, coupling constants, or specialized NMR experiments (like 15N NMR) to probe tautomerism in this particular compound have not been found.

Dynamic NMR Studies for Conformational Exchange Processes

No published dynamic NMR (DNMR) studies concerning the conformational exchange processes of this compound were found. DNMR is employed to study dynamic molecular processes like bond rotations that lead to the interconversion of conformers. Such studies, which typically involve analyzing changes in NMR spectra at various temperatures to determine energy barriers of rotation, have not been reported for this compound.

Vibrational Spectroscopy (FT-IR and Raman) for Bonding and Functional Group Analysis

Detailed Band Assignments and Interpretation of Characteristic Vibrations

Specific and detailed band assignments from FT-IR and Raman spectra for this compound are not available in the scientific literature. While one could predict the expected regions for characteristic vibrations based on its functional groups (amide C=O stretch, N-H stretch, C=N stretch, aromatic C-H and C=C stretches, and aliphatic C-H stretches), experimentally determined spectra with peer-reviewed assignments have not been published. Without experimental data, a detailed and accurate data table of vibrational bands cannot be constructed.

Elucidation of Intramolecular and Intermolecular Bonding Interactions

There is no information in the literature that uses vibrational spectroscopy to elucidate the specific intramolecular and intermolecular bonding interactions, such as hydrogen bonding, in this compound. Analysis of the N-H and C=O stretching regions in FT-IR or Raman spectra can provide insight into the nature and strength of hydrogen bonds, but such an analysis for this compound has not been reported.

Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

No high-resolution mass spectrometry (HRMS) data for this compound is available in the reviewed literature. HRMS provides a highly accurate mass measurement, which serves to verify the elemental composition of a compound. While the theoretical exact mass can be calculated, experimentally verified data for this specific molecule has not been published.

Similarly, detailed studies on the fragmentation pathways of this compound using tandem mass spectrometry (MS/MS) are absent from the literature. Such studies are crucial for confirming the compound's structure by analyzing the pattern of fragment ions produced from the parent molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies

Tandem mass spectrometry (MS/MS) is a powerful analytical technique employed to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. In the context of this compound, MS/MS studies provide critical insights into its gas-phase ion chemistry and fragmentation pathways.

Upon ionization, typically through electrospray ionization (ESI), the protonated molecule of this compound undergoes collision-induced dissociation (CID). The fragmentation pattern is dictated by the lability of specific bonds within the molecule. The initial fragmentation often involves the cleavage of the amide and hydrazide bonds, which are relatively weak.

A plausible fragmentation pathway for protonated this compound begins with the cleavage of the N-N bond of the hydrazide moiety, a common fragmentation route for hydrazone compounds. This can be followed by the loss of neutral molecules such as water (H₂O) and carbon monoxide (CO) from the succinic acid backbone. The diphenylmethylene group can stabilize a positive charge, leading to the formation of a prominent diphenylmethyl cation or related fragments.

Key fragmentation pathways observed in the MS/MS spectrum of this compound and its derivatives often include:

α-cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom of the hydrazone.

β-cleavage: Cleavage of the bond adjacent to the initial α-cleavage site.

Loss of small neutral molecules: Elimination of water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO) from the precursor ion.

Cleavage of the succinic acid moiety: Fragmentation of the dicarboxylic acid chain, leading to characteristic losses.

Table 1: Illustrative MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |

| 311.14 [M+H]⁺ | 293.13 | 18 | [M+H - H₂O]⁺ |

| 311.14 [M+H]⁺ | 167.09 | 144 | [C₁₃H₁₁N]⁺ |

| 311.14 [M+H]⁺ | 117.03 | 194 | [C₄H₅O₃]⁺ |

| 311.14 [M+H]⁺ | 99.04 | 212 | [C₄H₃O₂]⁺ |

Note: The data in this table is illustrative and represents plausible fragmentation patterns based on the analysis of related structures.

UV-Visible Spectroscopy for Electronic Structure and Conjugation Insights

UV-Visible spectroscopy is a valuable tool for investigating the electronic structure and extent of conjugation within a molecule. The absorption of ultraviolet or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the electronic transitions within the chromophores of the molecule.

The UV-Visible spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, which is typical for hydrazone derivatives containing aromatic rings. researchgate.net The principal electronic transitions observed are π → π* and n → π* transitions.

The diphenylmethylene group, with its two phenyl rings, contributes significantly to the π-conjugated system of the molecule. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. The hydrazone linkage (-C=N-NH-) also plays a crucial role in the electronic structure, with the lone pair of electrons on the nitrogen atoms participating in n → π* transitions.

The position and intensity of the absorption bands can be influenced by the solvent polarity and pH. In polar solvents, the n → π* transition band often exhibits a hypsochromic (blue) shift, while the π → π* transition band may show a bathochromic (red) shift.

Table 2: Typical UV-Visible Absorption Data for Diphenylmethylene Hydrazone Derivatives

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Ethanol (B145695) | ~280 | ~15,000 | π → π |

| Ethanol | ~360 | ~25,000 | π → π |

| Cyclohexane | ~345 | ~23,000 | π → π* |

Note: The data in this table is representative of diphenylmethylene hydrazone compounds and serves as an example of the expected spectral characteristics for this compound. researchgate.net

Thermal Analysis (Thermogravimetric Analysis, Differential Thermal Analysis) for Structural Stability (in context of synthesis/structure)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition behavior of materials as a function of temperature. nih.gov These methods provide valuable information about the structural integrity of a compound and the energetic changes associated with its decomposition, which is relevant in the context of its synthesis and potential applications.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. The resulting TGA curve provides information on the temperatures at which decomposition events occur and the percentage of mass loss associated with each step. For this compound, the TGA thermogram is expected to show a multi-step decomposition process. The initial weight loss may be attributed to the loss of residual solvent or moisture. Subsequent decomposition steps would likely involve the fragmentation of the hydrazide moieties and the breakdown of the succinic acid backbone. The thermal decomposition of hydrazone ligands often commences with the cleavage of the hydrazine (B178648) (-N-N=) bond.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. The DTA curve reveals whether a thermal event is exothermic (releases heat) or endothermic (absorbs heat). For this compound, endothermic peaks would be expected for melting and boiling, while exothermic peaks would indicate decomposition processes.

The thermal stability of the compound is influenced by its crystalline structure and intermolecular interactions. A higher decomposition temperature generally indicates greater thermal stability.

Table 3: Hypothetical Thermal Analysis Data for this compound

| Thermal Event | Temperature Range (°C) | Mass Loss (%) (from TGA) | DTA Peak |

| Melting | 180 - 190 | - | Endothermic |

| Initial Decomposition | 250 - 320 | ~ 30% | Exothermic |

| Secondary Decomposition | 320 - 450 | ~ 45% | Exothermic |

| Final Decomposition | 450 - 600 | ~ 20% | Exothermic |

Note: This data is hypothetical and serves to illustrate the expected thermal behavior of this compound based on the analysis of similar hydrazide compounds.

Mechanistic Investigations of Chemical Transformations Involving Succinic Acid Diphenylmethylene Hydrazide

Reaction Kinetics and Thermodynamic Parameters of Reactions

The kinetics and thermodynamics of reactions involving succinic acid diphenylmethylene hydrazide are fundamentally governed by the stability and reactivity of its constituent hydrazide and hydrazone functionalities.

Kinetic studies of this compound would primarily focus on the hydrolysis of the diphenylmethylene hydrazone (C=N) bond. The rate of this hydrolysis is significantly influenced by pH. nih.gov Generally, hydrazone hydrolysis is catalyzed by acid, with the reaction being accelerated by protonation of the hydrazone nitrogen. nih.govraineslab.com The generally accepted mechanism for hydrazone hydrolysis involves a two-step process: the nucleophilic addition of a water molecule to the hydrazone to form a carbinolamine intermediate, followed by the decomposition of this intermediate into the corresponding hydrazine (B178648) and carbonyl compounds (in this case, benzophenone (B1666685) and succinic acid hydrazide). acs.org At neutral pH, the rate-limiting step is often the breakdown of the tetrahedral carbinolamine intermediate. nih.govnih.gov

The diphenylmethylene group, with its two phenyl rings, can influence the reaction rate through both steric and electronic effects. While steric hindrance around the C=N bond might slow the initial nucleophilic attack, it could also potentially accelerate the breakdown of the crowded tetrahedral intermediate. nih.gov Electronically, the phenyl groups are generally electron-withdrawing, which can increase the electrophilicity of the hydrazone carbon, making it more susceptible to nucleophilic attack. nih.gov

Kinetic data from studies on various hydrazones indicate that their stability can vary significantly. For instance, alkyl hydrazones are reported to be 100 to 1000 times more sensitive to hydrolysis than comparable oximes. wikipedia.org The hydrolytic stability of different types of hydrazones can be compared to understand the relative reactivity of the diphenylmethylene hydrazone moiety.

Table 1: Relative Hydrolytic Stability of Imines This table presents a qualitative comparison of the hydrolytic stability of different C=N bonds, which is indicative of their kinetic reactivity towards hydrolysis.

| Conjugate Type | Relative Stability at Neutral pH | General Rate of Hydrolysis |

|---|---|---|

| Simple Imines | Low | Fast |

| Alkylhydrazones | Moderate | Moderate to Fast wikipedia.org |

| Acylhydrazones | Higher than alkylhydrazones | Slower than alkylhydrazones nih.gov |

| Oximes | High | Very Slow nih.govraineslab.com |

This interactive table is based on generalized data from referenced literature.

The thermodynamic parameters of reactions involving this compound are crucial for understanding the position of equilibrium and the feasibility of a given transformation. For the hydrolysis of the hydrazone, the equilibrium will be influenced by the relative thermodynamic stabilities of the reactants and products.

From a broader perspective, the thermodynamics of hydrazine formation itself provides context. The reduction of dinitrogen (N2) to hydrazine (N2H4) is thermodynamically less favorable than its reduction to ammonia (B1221849) (NH3). researchgate.net However, once formed, the hydrazide and hydrazone moieties in this compound are relatively stable. The formation of the hydrazone from benzophenone and succinic hydrazide is a reversible condensation reaction. The position of this equilibrium can be controlled by reaction conditions, such as the removal of water to drive the reaction towards hydrazone formation. wikipedia.org

Nucleophilic and Electrophilic Reactivity of the Hydrazide and Hydrazone Moieties

The chemical behavior of this compound is characterized by the nucleophilic nature of the hydrazide nitrogen atoms and the electrophilic character of the hydrazone carbon atom. nih.govresearchgate.net

The hydrazide moiety possesses two nitrogen atoms with lone pairs of electrons, making them nucleophilic. However, the nucleophilicity of hydrazides is generally considered to be lower than that of corresponding hydrazines due to the electron-withdrawing effect of the adjacent acyl group. nih.govacs.org The terminal -NH2 group of the succinic hydrazide portion (prior to condensation) is a potent nucleophile, capable of reacting with electrophiles. researchgate.netacs.org Even within the final structure, the nitrogen atoms of the hydrazide can exhibit nucleophilicity.

Conversely, the carbon atom of the diphenylmethylene hydrazone group (C=N) is electrophilic and susceptible to attack by nucleophiles. wikipedia.org This electrophilicity is enhanced by the two electron-withdrawing phenyl groups. This allows for reactions such as the addition of organometallic reagents to the C=N bond. wikipedia.org

The interplay of these reactivities can be summarized as follows:

Nucleophilic sites: The nitrogen atoms of the hydrazide group.

Electrophilic site: The carbon atom of the hydrazone C=N bond.

This dual reactivity allows for a range of transformations, including further acylation at the hydrazide nitrogen or nucleophilic addition at the hydrazone carbon.

Cyclization and Ring-Opening Pathways Involving Succinic Acid Derivatives

The succinic acid backbone of the molecule provides the potential for intramolecular cyclization reactions. Dicarboxylic acids and their derivatives, such as dihydrazides, are known to undergo cyclization to form various heterocyclic systems. researchgate.net For instance, N,N'-diacylhydrazines can be cyclized to form 1,3,4-oxadiazoles under dehydrating conditions. biointerfaceresearch.comnih.gov

In the case of this compound, the free carboxylic acid group can potentially react intramolecularly with the hydrazide or hydrazone moiety under certain conditions. Acid-catalyzed intramolecular cyclization is a common strategy for the synthesis of heterocyclic compounds. nih.govyoutube.com For example, an intramolecular reaction between the carboxylic acid and the hydrazide nitrogen could lead to the formation of a five-membered ring.

Furthermore, oxidative cyclization of the hydrazide-hydrazone portion is a known pathway for the synthesis of 1,3,4-oxadiazole (B1194373) rings. biointerfaceresearch.com This type of reaction typically involves the condensation of a carboxylic acid hydrazide with an aldehyde, followed by oxidation.

Adduct Formation and Rearrangement Mechanisms in Reactions with Lewis Acids

Hydrazones and hydrazides are known to react with Lewis acids. rsc.orgrsc.orgresearchgate.net The nitrogen atoms of the hydrazide and hydrazone moieties in this compound can act as Lewis bases, donating their lone pair of electrons to a Lewis acid. This interaction typically leads to the formation of a Lewis acid-base adduct. rsc.orgresearchgate.net

Studies on the reactions of hydrazones and benzhydrazides with Lewis acidic boranes, such as B(C6F5)3, have shown that adducts are initially formed. rsc.orgresearchgate.net These adducts can then undergo further reactions, including rearrangements or elimination of a group from the Lewis acid to form a new covalent bond. rsc.orgresearchgate.net For example, heating a benzhydrazide-borane adduct can lead to the elimination of an aryl group from the borane (B79455) and the formation of a CON2B heterocycle. rsc.orgrsc.org The addition of a Lewis acid can also increase the rate and selectivity of reactions, such as the allylation of chiral hydrazones. acs.org

The reaction of this compound with a Lewis acid would likely involve initial coordination at one of the nitrogen atoms or the carbonyl oxygen of the carboxylic acid. Subsequent rearrangements could lead to a variety of products, depending on the specific Lewis acid and reaction conditions used.

Role of Catalysis in Enhancing Reactivity and Selectivity of this compound

Catalysis plays a significant role in modulating the reactivity and selectivity of transformations involving this compound. As mentioned earlier, the formation and hydrolysis of the hydrazone bond are subject to acid catalysis. nih.govnih.gov The presence of an acid catalyst facilitates the reaction by protonating the carbonyl group (in formation) or the hydrazone nitrogen (in hydrolysis), thereby activating the substrate. nih.govnih.gov

Furthermore, the reactivity of the hydrazone can be harnessed in catalytic processes. For instance, in the presence of a transition metal catalyst, hydrazones can serve as surrogates for organometallic reagents, reacting with various electrophiles. wikipedia.org Chiral hydrazones are also employed in asymmetric catalysis to achieve high stereoselectivity in reactions like radical additions and allylations. acs.orgnih.gov

The presence of the carboxylic acid group within the this compound molecule itself could potentially lead to intramolecular catalysis in certain reactions. nih.gov The acidic proton of the carboxyl group could facilitate proton transfer steps in reactions involving the hydrazide or hydrazone moieties. Studies have shown that carbonyl compounds with neighboring acid/base groups can form hydrazones at accelerated rates. nih.govnih.gov

Computational and Theoretical Chemistry Studies of Succinic Acid Diphenylmethylene Hydrazide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine a wide range of molecular properties.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. ppor.az It is particularly useful for optimizing the geometry of molecules and predicting their electronic properties. For succinic acid diphenylmethylene hydrazide, DFT calculations could be employed to determine the most stable three-dimensional structure by finding the minimum energy conformation.

A key aspect of DFT studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trepstem.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity and stability of a molecule. dergipark.org.trepstem.net A larger gap suggests higher stability and lower reactivity. dergipark.org.trepstem.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data for parametrization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate energies and molecular properties. While computationally more demanding than DFT, ab initio calculations are valuable for benchmarking other methods and for obtaining precise data on smaller molecules or specific molecular regions. For this compound, these methods could be used to obtain a very accurate electronic energy, which is crucial for calculating thermodynamic properties like enthalpy of formation.

Quantum chemical methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of spectra. For instance, DFT calculations can be used to predict infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. scispace.com By comparing the calculated spectra with experimental IR and NMR data for this compound, a more detailed understanding of its structural and electronic features can be achieved.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility of molecules and the effects of the surrounding environment, such as a solvent. mdpi.com

For this compound, MD simulations could be used to explore its conformational landscape, identifying the most populated conformations and the energy barriers between them. Furthermore, by including solvent molecules in the simulation, it is possible to study how the solvent influences the molecule's structure and dynamics. This is particularly important for understanding the behavior of the molecule in solution, which is relevant for many chemical reactions and biological applications.

Theoretical Studies of Reaction Pathways and Transition States

Theoretical chemistry can be used to investigate the mechanisms of chemical reactions by mapping out the potential energy surface. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For this compound, theoretical methods could be used to study its synthesis or its participation in subsequent reactions. For example, the reaction between 2-(diphenylmethylene)succinic anhydride (B1165640) and a hydrazine (B178648) derivative to form the target molecule could be modeled to understand the reaction mechanism in detail. acs.org

Predictive Modeling for Chemical Reactivity and Synthetic Feasibility

Computational models can be used to predict the chemical reactivity of a molecule and to assess the feasibility of a proposed synthetic route. By calculating various reactivity descriptors, such as atomic charges, electrostatic potential maps, and frontier orbital densities, it is possible to predict which parts of the this compound molecule are most likely to be involved in chemical reactions. dergipark.org.trepstem.net

Furthermore, computational methods can be used to screen potential synthetic pathways by calculating the thermodynamics and kinetics of each step. This can help to identify the most promising routes for synthesizing this compound, potentially saving time and resources in the laboratory.

Chemical Transformations and Role As a Synthetic Precursor for Advanced Structures

Synthesis of Novel Heterocyclic Systems from Succinic Acid Diphenylmethylene Hydrazide

The hydrazide functional group is a cornerstone for the synthesis of nitrogen-containing heterocycles. Through cyclization and condensation reactions, this compound can be transformed into a variety of ring systems, from common five-membered rings to more complex polycyclic structures.

The synthesis of five-membered heterocyclic rings is a well-established application of acylhydrazides. This compound, containing the requisite N-N-C=O linkage, readily participates in these transformations.

Oxadiazoles (B1248032): The 1,3,4-oxadiazole (B1194373) ring is a common target in medicinal chemistry, often used as a bioisostere for amide and ester groups. nih.gov The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved from acyl hydrazides through various methods. nih.govnih.gov A prominent route involves the dehydrative cyclization of 1,2-diacylhydrazines, which can be formed from the initial hydrazide. nih.gov More direct, modern methods include the oxidative cyclization of acylhydrazones or the coupling of acyl hydrazides with α-bromo nitroalkanes under mild, non-dehydrative conditions. nih.govorganic-chemistry.orgrsc.org Research on the parent succinic dihydrazide has demonstrated its utility in forming bis-1,3,4-oxadiazole structures, indicating the potential for this compound to undergo similar cyclizations. researchgate.net

Thiadiazoles: The 1,3,4-thiadiazole (B1197879) moiety is another important pharmacophore. nih.gov These can be synthesized directly from acyl hydrazides and a sulfur source. A common method involves reacting the hydrazide with carbon disulfide in a basic medium, followed by cyclization. dergipark.org.tr Alternatively, elemental sulfur can be used to mediate the direct coupling of acyl hydrazines with primary nitroalkanes to produce multi-functionalized 1,3,4-thiadiazoles in high yields. nih.gov Other routes involve the intramolecular cyclization of thiohydrazonate intermediates. researchgate.netnih.gov The reaction of succinic dihydrazide to form bis-4-thiazolidinone highlights the accessibility of sulfur-containing heterocycles from this scaffold. researchgate.net

Pyrazolones: Pyrazolone (B3327878) derivatives are known for their wide range of pharmacological activities. nih.gov The classical synthesis involves the condensation of a hydrazine (B178648) derivative with a β-ketoester. nih.govnih.gov The hydrazide portion of this compound can act as the hydrazine component in this reaction, leading to the formation of a pyrazolone ring. For instance, studies show that succinic acid dihydrazide reacts with isatin (B1672199) to yield N,N'-bis-(3-imino-1,3-dihydro-indolyl-2-one)succinamide, showcasing the reactivity of the hydrazide groups. researchgate.net

| Heterocycle | General Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole | Dehydrative cyclization of 1,2-diacylhydrazine | POCl₃, P₂O₅, Thionyl chloride | nih.gov |

| 1,3,4-Oxadiazole | Coupling with α-bromo nitroalkanes | K₂CO₃ | nih.govrsc.org |

| 1,3,4-Thiadiazole | Coupling with nitroalkanes using elemental sulfur | S₈, Na₂S | nih.gov |

| 1,3,4-Thiadiazole | Reaction with ammonium (B1175870) thiocyanate (B1210189) and acid | NH₄SCN, H₂SO₄ | chemmethod.com |

| Pyrazolone | Condensation with β-ketoester | β-ketoester, Acetic acid | nih.govnih.gov |

Beyond five-membered rings, this compound is a precursor for larger heterocyclic systems, which are prevalent in natural products and pharmaceuticals. frontiersin.orgfrontiersin.org

Six-Membered Rings: The synthesis of six-membered heterocycles can be achieved through various cyclization and cycloaddition reactions. frontiersin.org For example, pyridazine (B1198779) derivatives, specifically 1,2-dihydropyridazine-3,6-diones, can be prepared from substituted maleic hydrazides, which are structurally analogous to succinic hydrazides. researchgate.net These reactions often involve condensation with 1,3-dicarbonyl compounds or other bifunctional reagents.

Seven-Membered Rings: Seven-membered heterocycles like oxazepines have gained attention for their biological activities. researchgate.netnih.gov The synthesis of these rings can be accomplished via cycloaddition reactions. For instance, the reaction of imines with succinic anhydride (B1165640) can lead to the formation of 1,3-oxazepane-4,7-dione derivatives. researchgate.net Similarly, the reaction of hydrazone-derived oxadiazoles with maleic or phthalic anhydrides has been shown to produce seven-membered rings. ekb.eg

The heterocycles synthesized from this compound can serve as platforms for the construction of more complex polycyclic and fused-ring systems. The functional groups present on the initial heterocyclic products offer handles for subsequent annulation reactions. For example, the synthesis of bicyclic systems like (S,S)-2,8-diazabicyclo[4.3.0]nonane demonstrates the elaboration of simpler rings into more complex scaffolds. beilstein-journals.org The inherent functionality of the succinic acid backbone provides opportunities to link two heterocyclic systems, paving the way for creating large, complex molecules with potential applications in materials science and medicinal chemistry.

Coordination Chemistry of this compound and its Derivatives

The field of coordination chemistry benefits from ligands that can form stable and structurally diverse metal complexes. Hydrazides and their hydrazone derivatives are excellent ligands due to the presence of multiple donor atoms (N and O).

This compound and related derivatives are versatile ligands capable of coordinating to metal ions in several ways. The key coordination sites include the carbonyl oxygen, the nitrogen atoms of the hydrazone moiety, and the enolic oxygen that can form upon tautomerization of the amide group. researchgate.netej-chem.org

This multiplicity of donor sites allows for various coordination modes:

Monodentate: Coordination through the carbonyl oxygen.

Bidentate: Chelating via the carbonyl oxygen and the azomethine nitrogen atom.

Tridentate: In its deprotonated, enol form, the ligand can act as a tridentate dianionic ligand, coordinating through the enolic oxygen, the azomethine nitrogen, and another donor atom. researchgate.net

Furthermore, derivatives of succinic dihydrazide are considered ditopic ligands, meaning they have two separate coordinating units. This allows them to bridge two metal centers, leading to the formation of binuclear or polynuclear complexes. uctm.edu

A variety of metal complexes using succinic hydrazide derivatives as ligands have been synthesized and characterized. These complexes involve a wide range of metal ions, including those from the transition series (Cu, Mn, Fe, Mo) and alkaline earth metals (Ca, Mg). researchgate.netuctm.eduiaea.orgresearchgate.net

The synthesis typically involves reacting the ligand with a metal salt in a suitable solvent. ekb.eg The resulting complexes are then characterized using a suite of analytical techniques:

Spectroscopy (IR, UV-Vis, EPR): Infrared spectroscopy helps confirm the coordination mode by observing shifts in the C=O and N-H stretching frequencies and the appearance of new bands corresponding to C=N-N=C (enol form) and M-O/M-N bonds. researchgate.net

Elemental Analysis: Confirms the stoichiometry of the complex (ligand-to-metal ratio). ekb.eg

Thermal Analysis (TGA/DSC): Investigates the thermal stability of the complexes and the presence of coordinated solvent molecules. iaea.org

Potentiometric Titrations: Used to study complex formation equilibria in solution and determine species distribution. uctm.edu

Studies on related systems have revealed diverse geometries. For example, a Cu(II) complex with a dihydrazone of succinic acid dihydrazide was found to have a square-planar structure, with the ligand acting as tridentate and dianionic. researchgate.net Dioxomolybdenum(VI) complexes with hydrazone ligands have been shown to possess octahedral geometry. researchgate.net

| Metal Ion | Ligand Type | Characterization Methods | Observed Geometry/Structure | Reference |

|---|---|---|---|---|

| Cu(II) | Dihydrazone of Succinic acid dihydrazide | Elemental Analysis, IR, EPR, X-ray Analysis | Square-planar | researchgate.net |

| Mn(II), Fe(II) | Dihydrazone of Succinic acid dihydrazide | Not specified in abstract | Not specified in abstract | researchgate.net |

| Ca(II), Mg(II) | Succinic acid dihydrazide (SADH) | Potentiometry | Formation of MLH, ML, MLH-1 species in solution | uctm.edu |

| Mo(VI) | Salicylaldehyde p-hydroxybenzoylhydrazone | IR, UV-Vis, Thermal Analysis | Octahedral (polymeric) | researchgate.net |

| Various (Ca, Mg, Sr, Ba, Zn, Cd) | Succinic acid dihydrazide | Chemical Analysis, IR, Thermal Analysis | Formation of MLn X₂·xH₂O complexes | iaea.org |

Derivatization at the Succinic Acid Moiety for Chemical Applications

The succinic acid portion of the molecule contains a terminal carboxylic acid group, which is a gateway to numerous chemical transformations. The reactivity of this group is well-established in organic chemistry and allows for the introduction of a wide array of functional groups. libretexts.orgyoutube.com

One of the most common reactions is esterification , where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. youtube.com This reaction is not only fundamental for creating simple ester derivatives but also for producing polyesters when a diol is used. libretexts.org The properties of the resulting esters can be fine-tuned by varying the alcohol used.

Another key transformation is amidation , the reaction of the carboxylic acid with an amine to form an amide bond. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride (using reagents like thionyl chloride), which then readily reacts with an amine. libretexts.org This pathway is crucial for the synthesis of polyamides when a diamine is employed. nih.govnih.gov Direct condensation with amines is also possible, though it often requires high temperatures.

Furthermore, the succinic acid moiety can undergo intramolecular cyclization under dehydrating conditions to form the corresponding cyclic anhydride. wikipedia.orglibretexts.orgyoutube.com This succinic anhydride derivative is a highly reactive intermediate that can be used in a variety of subsequent reactions, such as Friedel-Crafts acylations or reactions with nucleophiles like alcohols and amines to open the ring and form mono-esters or mono-amides. wikipedia.org

The table below summarizes some of the key potential derivatizations at the succinic acid moiety.

Table 1: Potential Derivatizations at the Succinic Acid Moiety

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Esterification | Alcohol (ROH), Acid Catalyst | Ester |

| Amidation | Amine (RNH₂), Coupling Agent or via Acid Chloride | Amide |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acid Chloride |

These transformations highlight the utility of the succinic acid portion as a handle for building larger and more complex molecular architectures.

Derivatization at the Diphenylmethylene Hydrazide Moiety for Chemical Applications

The diphenylmethylene hydrazide moiety is characterized by the C=N double bond of the hydrazone group, which is the primary site of reactivity. nih.gov The two phenyl groups on the carbon atom provide significant steric bulk and electronic effects, influencing the reactivity of the hydrazone.

Hydrolysis of the hydrazone group can occur under acidic conditions, cleaving the C=N bond to regenerate the parent hydrazine (succinic hydrazide) and benzophenone (B1666685). nih.gov This reaction can be used to deprotect the hydrazide if the diphenylmethylene group was used as a protecting group.

The C=N bond can undergo reduction to a C-N single bond, converting the hydrazone to the corresponding hydrazine derivative. This can be achieved using various reducing agents, such as sodium borohydride. This transformation is useful for creating more flexible linkages in a molecule.

The nitrogen atom of the hydrazone can also participate in cycloaddition reactions , which are powerful methods for constructing heterocyclic rings. These reactions are valuable in the synthesis of various pharmacologically active compounds.

The N-acylhydrazone functionality (–CO–NH–N=) can exist in keto-enol tautomeric forms and can act as a chelating agent for metal ions, a property that is being explored for various applications. nih.gov The lone pair of electrons on the imine nitrogen atom also imparts nucleophilic character to the molecule. nih.gov

The table below outlines some potential derivatizations at the diphenylmethylene hydrazide moiety.

Table 2: Potential Derivatizations at the Diphenylmethylene Hydrazide Moiety

| Reaction Type | Reagents/Conditions | Product Class |

|---|---|---|

| Hydrolysis | Acidic Water (H₃O⁺) | Hydrazide + Benzophenone |

| Reduction | Reducing Agent (e.g., NaBH₄) | Substituted Hydrazine |

| Cycloaddition | Varies (e.g., dienophiles) | Heterocyclic Compounds |

The reactivity of this moiety provides a complementary set of transformations to those possible at the succinic acid end, further expanding the synthetic utility of this compound.

Applications in Polymer Chemistry (e.g., as monomers or cross-linking agents, if purely chemical/structural focus)

The bifunctional nature of this compound makes it a promising candidate for applications in polymer chemistry, where it can serve as a monomer, a cross-linking agent, or a chain extender. wikipedia.orgnih.gov

As a monomer , it can participate in polycondensation reactions. The carboxylic acid group can react with a diol to form a polyester or with a diamine to form a polyamide . libretexts.orgnih.gov The bulky diphenylmethylene hydrazide group would be incorporated into the polymer backbone as a pendant group, which could significantly influence the polymer's properties, such as its thermal stability, solubility, and mechanical characteristics. The presence of this large side group would likely disrupt chain packing and reduce crystallinity, potentially leading to amorphous polymers with interesting optical properties.

This compound can also function as a cross-linking agent . mdpi.com Cross-linking is a process that connects polymer chains, forming a three-dimensional network, which generally enhances the mechanical strength and thermal stability of the material. wikipedia.orgrsc.org The two reactive sites of the molecule could be used to bridge different polymer chains. For example, the carboxylic acid could react with a hydroxyl or amine group on one polymer chain, and the hydrazone moiety could react with a suitable functional group on another chain. Benzophenone derivatives are known to be used as photo-activated cross-linkers. mdpi.com

The incorporation of the benzophenone hydrazone moiety into a polymer is also of interest for creating materials with enhanced photostability, as benzophenone derivatives are known to be effective UV absorbers. chemimpex.com

The potential applications in polymer chemistry are summarized in the table below.

Table 3: Potential Applications in Polymer Chemistry

| Application | Role of this compound | Resulting Polymer Structure |

|---|---|---|

| Monomer | Provides both acidic and hydrazide functionalities for polymerization. | Polyesters, Polyamides with pendant diphenylmethylene hydrazide groups. |

| Cross-linking Agent | Bridges polymer chains through its two reactive ends. | 3D polymer network with enhanced mechanical and thermal properties. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.